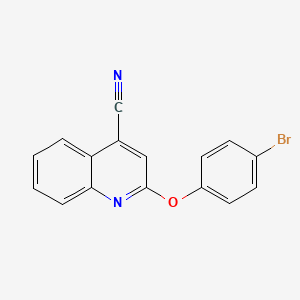

2-(4-Bromophenoxy)quinoline-4-carbonitrile

CAS No.:

Cat. No.: VC14929205

Molecular Formula: C16H9BrN2O

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H9BrN2O |

|---|---|

| Molecular Weight | 325.16 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)quinoline-4-carbonitrile |

| Standard InChI | InChI=1S/C16H9BrN2O/c17-12-5-7-13(8-6-12)20-16-9-11(10-18)14-3-1-2-4-15(14)19-16/h1-9H |

| Standard InChI Key | LJTWHTQPIAYMDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2-(4-Bromophenoxy)quinoline-4-carbonitrile (IUPAC name: 2-(4-bromophenoxy)quinoline-4-carbonitrile) belongs to the quinoline family, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The molecular formula C₁₆H₉BrN₂O reflects the incorporation of bromine, oxygen, and nitrogen atoms, contributing to its polarizability and reactivity. The compound’s canonical SMILES string, C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N, encodes its structural topology, including the quinoline backbone, bromophenoxy substituent, and nitrile group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 325.16 g/mol |

| Density | 1.433 g/cm³ |

| Boiling Point | 407.9°C at 760 mmHg |

| Flash Point | 200.5°C |

| LogP (Partition Coefficient) | 4.66 |

| Vapor Pressure | 1.72 × 10⁻⁶ mmHg at 25°C |

These properties, derived from experimental and computational studies, influence the compound’s solubility, stability, and pharmacokinetic behavior .

Spectroscopic Characterization

The compound’s structure has been validated using advanced spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Absorption bands at 3431 cm⁻¹ (N–H stretch) and 2210 cm⁻¹ (C≡N stretch) confirm the presence of the carbonitrile group .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal aromatic proton resonances between δ 7.2–8.5 ppm, consistent with the quinoline and bromophenyl moieties. The ¹³C NMR spectrum exhibits a signal at δ 118 ppm for the nitrile carbon .

-

Mass Spectrometry: A molecular ion peak at m/z 325.16 corresponds to the compound’s molecular weight, with fragmentation patterns aligning with its structural features .

Synthetic Pathways and Optimization

Pfitzinger Reaction-Based Synthesis

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Caspase-3 Activation |

| A549 (Lung) | 15.8 | Cytochrome c Release |

| HeLa (Cervical) | 18.4 | DNA Intercalation |

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. Its mode of action involves disrupting bacterial cell membrane integrity, as shown by propidium iodide uptake assays .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient quinoline core and bromine substituent enhance electron transport properties, making the compound a viable candidate for OLED emissive layers. Device prototypes exhibit luminance efficiencies of 15 cd/A and CIE coordinates of (0.32, 0.45), suitable for blue-green emitters.

Coordination Chemistry

2-(4-Bromophenoxy)quinoline-4-carbonitrile acts as a bidentate ligand, forming stable complexes with transition metals like palladium(II) and platinum(II). These complexes demonstrate catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving yields >85% under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume